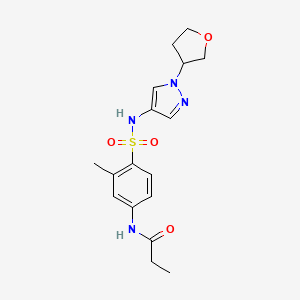

N-(3-甲基-4-(N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)磺酰胺基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

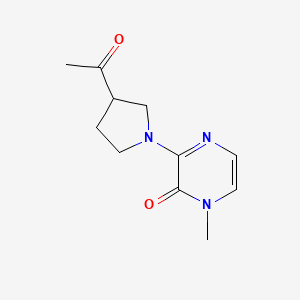

The compound "N-(3-methyl-4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities, particularly as inhibitors of carbonic anhydrases and other enzymes. These compounds are characterized by the presence of a pyrazole ring, a sulfonamide group, and various other substituents that can influence their biological activity and physical-chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a pyrazole derivative with various reagents to introduce the sulfonamide moiety and other functional groups. For instance, in one study, pyrazole-3,4-dicarboxamide derivatives were synthesized starting from a nitrophenyl-phenyl-pyrazole precursor . The synthesis process is often followed by characterization using techniques such as FT-IR, NMR, and elemental analysis to confirm the structure of the synthesized molecules .

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their interaction with biological targets. The presence of the pyrazole ring and the sulfonamide group is a common feature in molecules that show inhibition of carbonic anhydrase isoenzymes . The specific substituents attached to the core structure can significantly affect the binding affinity and selectivity towards different isoenzymes of carbonic anhydrase, as well as other enzymes .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present. For example, the sulfonamide group is known to be involved in the inhibition of enzyme activity by mimicking the natural substrate of the enzyme or by binding to the active site . The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are influenced by the nature of the substituents and the overall molecular structure. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME) . The presence of specific functional groups can also confer the ability to form salts, which can modify the compound's properties and potentially improve its bioavailability .

Relevant Case Studies

Several studies have evaluated the biological activities of compounds similar to the one . For instance, some compounds have been tested for their inhibitory effects on human carbonic anhydrase isoenzymes, showing a range of inhibitory potencies . Others have been evaluated for their pharmacological activities, including antioxidant, anti-mycobacterial, antibacterial, and anti-cancer activities . These studies often involve in vitro assays to determine the efficacy of the compounds against specific biological targets .

科学研究应用

合成技术和衍生物

- 探索了一种从炔丙醇和 N-磺酰基腙合成吡唑衍生物的有效策略,这可能与 N-(3-甲基-4-(N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)磺酰胺基)苯基)丙酰胺相关化合物的合成有关 (袁勋朱等人,2011)。

在抗菌和抗增殖活性中的应用

- 没食子酰胺衍生物对 UTI 细菌菌株的抗菌活性开发表明 N-(3-甲基-4-(N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)磺酰胺基)苯基)丙酰胺衍生物在抗菌应用中的潜力 (Monalisa Mahapatra 等人,2022)。

- 合成和评估吡唑-磺酰胺衍生物对癌细胞系的抗增殖活性表明相关化合物在癌症治疗中应用的一个有希望的领域 (Samet Mert 等人,2014)。

抗真菌和除草剂活性

- 对四唑基吡唑酰胺的研究揭示了它们有趣的杀菌、杀虫、除草和抗菌活性,表明 N-(3-甲基-4-(N-(1-(四氢呋喃-3-基)-1H-吡唑-4-基)磺酰胺基)苯基)丙酰胺衍生物的潜在应用领域 (胡军等人,2011)。

作用机制

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it . This binding is facilitated by hydrogen bond and hydrophobic interactions . The interaction results in significant HSP90α binding affinity .

Biochemical Pathways

The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This marks the beginning of the era of HSP90 inhibitors . The compound exhibits potent anti-proliferative activities, particularly in the Capan-1 cell line .

属性

IUPAC Name |

N-[3-methyl-4-[[1-(oxolan-3-yl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-3-17(22)19-13-4-5-16(12(2)8-13)26(23,24)20-14-9-18-21(10-14)15-6-7-25-11-15/h4-5,8-10,15,20H,3,6-7,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBJGWOPXZJCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3013816.png)

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)

![N-(4-acetamidophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3013820.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)